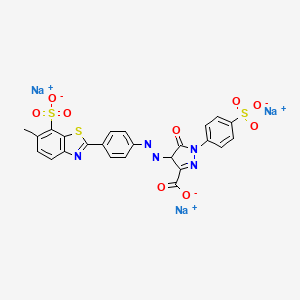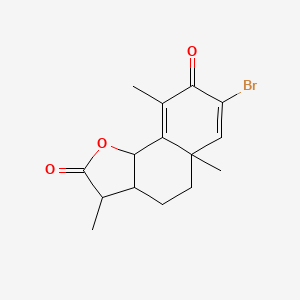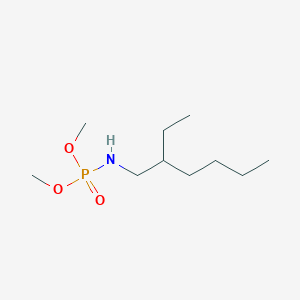
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a 2-phenylethenyl group and four chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride (PCl3) with a 2-phenylethenyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
PCl3+C6H5CH=CHX→C6H5CH=CHPCl4
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the exchange of chlorine atoms.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
Applications De Recherche Scientifique
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center The compound can form covalent bonds with nucleophiles, such as proteins and nucleic acids, leading to alterations in their structure and function
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Tetraphenylphosphonium chloride: A quaternary phosphonium salt with four phenyl groups.
Uniqueness
Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of both chlorine atoms and a 2-phenylethenyl group, which confer distinct reactivity and properties compared to other organophosphorus compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
4895-49-2 |
|---|---|
Formule moléculaire |
C8H7Cl4P |
Poids moléculaire |
275.9 g/mol |
Nom IUPAC |
tetrachloro(2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C8H7Cl4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
SPWVCZHLUXJCHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CP(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


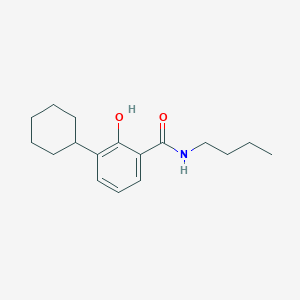
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
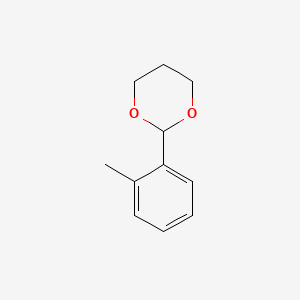
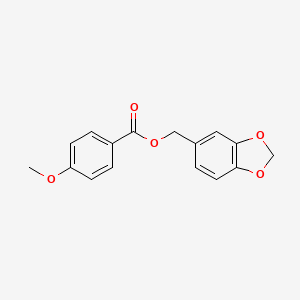

![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
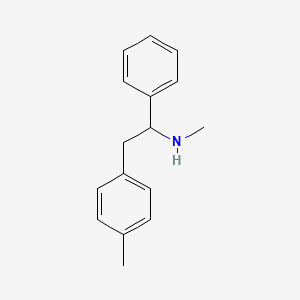
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
